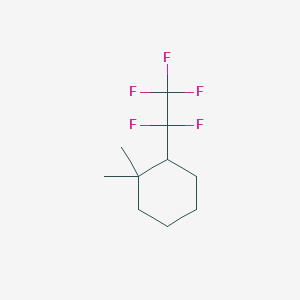

Perfluoroethyldimethylcyclohexane

Description

Contemporary Significance of Perfluorinated Cyclohexanes in Advanced Materials Science and Environmental Chemistry

Perfluorinated cyclohexanes, as a class of compounds, hold significant value in advanced materials science. Their high thermal stability, chemical inertness, low surface tension, and excellent dielectric properties make them suitable for a range of specialized applications. They are utilized as heat transfer agents, dielectric fluids, and electronic coolants. Furthermore, their ability to dissolve gases has led to their investigation for use in medical applications such as artificial blood substitutes and for liquid ventilation.

In environmental chemistry, the focus on perfluorinated compounds, including cyclic variants, is primarily due to their extreme persistence in the environment. The strength of the carbon-fluorine bond makes them resistant to degradation by biological and chemical processes. This persistence, combined with their potential for long-range transport, has led to their classification as persistent organic pollutants (POPs). Understanding the environmental fate and transport of these compounds is a critical area of ongoing research.

Gaps and Emerging Directions in Perfluoroethyldimethylcyclohexane Research

Emerging research on related perfluorinated cyclohexanes is focused on several key areas. One direction involves the precise synthesis of specific isomers to create "Janus" type molecules with distinct polar and non-polar faces. These structures are of interest for creating advanced materials with unique self-assembling properties for applications in electronics and supramolecular chemistry. Another area of growing interest is the development of more effective methods for the defluorination and degradation of perfluorinated compounds to address their environmental persistence. Computational studies are also an emerging tool to predict the properties and environmental behavior of these complex molecules.

Chemical and Physical Properties of a Related Compound: Perfluoro-1,3-dimethylcyclohexane

Detailed research findings specifically for this compound are scarce. However, data for the closely related compound, Perfluoro-1,3-dimethylcyclohexane (CAS Number: 335-27-3), provides insight into the general characteristics of such perfluorinated cyclic alkanes. wikipedia.org

| Property | Value |

| Chemical Formula | C₈F₁₆ |

| Molar Mass | 400.062 g·mol⁻¹ |

| Appearance | Clear, colorless liquid |

| Density | 1.828 g/mL |

| Melting Point | -70 °C |

| Boiling Point | 102 °C |

| Solubility in water | 10 ppm |

| Data sourced from Wikipedia for Perfluoro-1,3-dimethylcyclohexane wikipedia.org |

This compound is noted for its chemical inertness and high thermal stability, withstanding temperatures over 400 °C. wikipedia.org It is a poor solvent for most solids and liquids but has a good capacity for dissolving gases. wikipedia.org Its manufacturing can be achieved through the Fowler process, which utilizes cobalt fluoride (B91410) to moderate the reaction of elemental fluorine with an aromatic precursor, in this case, meta-xylene. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

885275-58-1 |

|---|---|

Molecular Formula |

C10H15F5 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1,1-dimethyl-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |

InChI |

InChI=1S/C10H15F5/c1-8(2)6-4-3-5-7(8)9(11,12)10(13,14)15/h7H,3-6H2,1-2H3 |

InChI Key |

ITLFPXOAYJVWJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1C(C(F)(F)F)(F)F)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies for Perfluoroethyldimethylcyclohexane Characterization

High-Resolution Mass Spectrometry for Isomeric and Trace Analysis of Perfluoroethyldimethylcyclohexane

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of per- and polyfluoroalkyl substances (PFAS), offering the ability to measure the mass-to-charge ratio (m/z) of an analyte to several decimal places. bioanalysis-zone.com This precision allows for the determination of an 'exact mass', which is critical for assigning a unique elemental formula to a detected compound. bioanalysis-zone.commdpi.com In the context of this compound, HRMS provides a significant advantage over conventional low-resolution mass spectrometry, which measures only the nominal mass and would be unable to distinguish it from other compounds with the same integer mass. bioanalysis-zone.com

The power of HRMS lies in its capacity to narrow down the potential chemical formulas for an unknown signal, a crucial first step in identification. bioanalysis-zone.com However, it is important to note that HRMS alone cannot differentiate between isomers—molecules that share the same chemical formula but have different structural arrangements. bioanalysis-zone.com Therefore, while HRMS can confirm the elemental composition of this compound, its specific isomeric form (i.e., the relative positions of the ethyl and methyl groups on the cyclohexane (B81311) ring) must be determined using other techniques, often in conjunction with chromatography.

Targeted and Non-Targeted Analytical Strategies in this compound Detection

Analytical approaches for detecting specific compounds like this compound in various samples can be broadly categorized into targeted and non-targeted strategies. nih.govepa.gov

Targeted Analysis: This approach is used when the compound of interest is known and a reference standard is available. The analytical instrument is programmed to look specifically for the m/z value and fragmentation pattern of this compound. Targeted methods are highly sensitive and selective, making them the standard for quantifying known contaminants. nih.govnih.gov

Non-Targeted Analysis (NTA): NTA is an exploratory approach used to screen samples for a wide range of both known and unknown chemicals without preconceived hypotheses. epa.govchemours.com In an NTA workflow, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, collect full-scan mass spectra of a sample. nih.govchemours.com This data can then be retrospectively mined to identify compounds that have never been reported or were not expected in the sample. epa.gov this compound could be identified through NTA by searching the data for its exact mass, identifying characteristic fragmentation patterns common to PFAS, and using mass defect filtering. nih.govchemours.com NTA serves as a powerful tool for discovering new or emerging environmental contaminants. epa.govresearchgate.net

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Matrix Analysis of this compound

To analyze compounds within complex samples (e.g., environmental water, soil, or biological tissues), mass spectrometry is typically coupled with a chromatographic separation technique. lcms.czlabrulez.com This "hyphenation" separates the compound of interest from other matrix components before it enters the mass spectrometer, reducing interference and improving detection. nih.gov The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends primarily on the analyte's volatility and thermal stability. mdpi.comshimadzu.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC is best suited for compounds that are volatile and thermally stable. shimadzu.comresearchgate.net The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long column. shimadzu.com For some perfluorinated compounds, particularly those that are more volatile, GC-HRMS is a valuable technique for identification and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC is the more common technique for the analysis of a broader range of PFAS, including those that are less volatile or thermally labile. mdpi.comnih.gov Separation occurs as the sample, dissolved in a liquid mobile phase, passes through a column containing a solid stationary phase. shimadzu.com LC-MS/MS is highly effective for analyzing polar compounds and is widely used for legacy and emerging PFAS analysis in complex environmental samples. nih.govresearchgate.net

Below is a comparison of these two powerful hyphenated techniques for the analysis of fluorinated compounds.

Table 1: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis

| Feature | GC-MS/MS | LC-MS/MS |

|---|---|---|

| Principle of Separation | Separates volatile and thermally stable compounds based on boiling point and polarity in the gas phase. shimadzu.com | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.com |

| Analyte Suitability | Ideal for volatile, thermally stable, and less polar compounds. researchgate.net Derivatization may be required for some polar analytes. researchgate.net | Versatile for a wide range of polarities and molecular weights, including non-volatile and thermally unstable compounds. nih.govshimadzu.com |

| Sample Preparation | Can be extensive, sometimes requiring derivatization to increase volatility. | Often involves solid-phase extraction (SPE) for sample cleanup and concentration. nih.gov |

| Ionization Technique | Typically Electron Ionization (EI) or Chemical Ionization (CI). nih.gov | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov |

| Application to PFAS | Effective for more volatile PFAS and for suspect screening of fluorinated compounds in specific matrices like incinerator emissions. nih.gov | The most common and comprehensive technique for targeted and non-targeted analysis of a wide array of PFAS in environmental and biological samples. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex perfluorinated compounds. hyphadiscovery.comffsa.unsa.ba While mass spectrometry provides information on molecular weight and formula, NMR reveals the precise arrangement and connectivity of atoms within a molecule. nih.govhyphadiscovery.com For this compound, NMR is essential for confirming the carbon skeleton and determining the exact isomeric structure.

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and, crucially for fluorinated compounds, ¹⁹F. researchgate.netlibretexts.org ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net The chemical shifts observed in a ¹⁹F NMR spectrum are highly sensitive to the local electronic environment, providing detailed information about the structure of fluorinated molecules. researchgate.net

Multi-Dimensional NMR Techniques in Perfluorinated Compound Research

While one-dimensional (1D) NMR provides foundational information, complex molecules like this compound often produce crowded spectra that are difficult to interpret. acs.org Multi-dimensional NMR techniques, such as 2D NMR, are employed to resolve these complexities by correlating signals from different nuclei. dissertation.comnumberanalytics.com

Common 2D NMR experiments used in perfluorinated compound research include:

Correlation Spectroscopy (COSY): This experiment reveals through-bond couplings between nuclei of the same type (e.g., ¹⁹F-¹⁹F). It is instrumental in piecing together the spin systems within a molecule. researchgate.netdissertation.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies nuclei that are close to each other in space, revealing through-space interactions. researchgate.netdissertation.com This is particularly useful for determining stereochemistry and the conformation of cyclic structures like the dimethylcyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded nuclei of different types, such as ¹³C and ¹⁹F. researchgate.netdissertation.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between nuclei that are separated by two or three bonds (e.g., ¹³C and ¹⁹F), helping to assemble the complete molecular framework. researchgate.netdissertation.com

These advanced NMR methods are indispensable for unambiguously assigning the chemical structure of perfluorinated isomers, providing a level of detail that other analytical techniques cannot match. researchgate.netelsevierpure.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. mdpi.comksu.edu.sa When a molecule absorbs energy, its chemical bonds can stretch, bend, or rock in characteristic ways. The frequencies of these vibrations are unique to the molecule's structure, providing a "molecular fingerprint" that can be used for identification. mdpi.comresearchgate.net

IR and Raman spectroscopy are often considered complementary techniques. mt.com A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. ksu.edu.sa Bonds that are highly polar (e.g., C=O) tend to produce strong IR signals, while bonds that are more symmetric and less polar (e.g., C-C, C=C) often yield strong Raman signals. mt.comlibretexts.org The analysis of both IR and Raman spectra can therefore provide a more complete picture of a molecule's vibrational modes and functional groups. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for this compound Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and widely used technique for chemical identification. bruker.comspectroscopyonline.com Instead of scanning through individual frequencies one at a time, an FT-IR spectrometer uses an interferometer to measure all infrared frequencies simultaneously, significantly speeding up data acquisition. bruker.com

For the analysis of this compound, a sample would be exposed to an infrared light source. The molecule will absorb light at specific frequencies corresponding to the vibrational energies of its chemical bonds. The resulting FT-IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹). bruker.comyoutube.com The spectrum would be expected to show strong absorption bands in the region associated with carbon-fluorine (C-F) bond stretching, which are typically very intense and occur in a characteristic region of the spectrum. Other vibrations, such as C-C bond stretching and various bending modes, would also be present, contributing to the unique fingerprint of the molecule. hawaii.edu Attenuated Total Reflectance (ATR) is a common FT-IR sampling technique that requires minimal sample preparation and is suitable for analyzing liquids and solids directly. bruker.comamericanpharmaceuticalreview.com

Table 2: Expected IR Spectral Regions for Perfluoroalkanes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-F Stretch | 1400 - 1000 | Strong to Very Strong |

| C-C Stretch | 1200 - 800 | Medium to Weak |

| -CF₂- and -CF₃ Bending/Rocking | 800 - 500 | Medium to Strong |

Note: This table provides generalized ranges for perfluoroalkane structures. The precise peak positions for this compound would be specific to its exact structure.

Raman Spectroscopy and Enhanced Variants (SERS, TERS) in Perfluorinated Systems

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's chemical structure, phase, and polymorphism by probing its vibrational modes. acs.org When a sample is illuminated with a high-intensity laser, a small fraction of the scattered light is shifted in wavelength due to the Raman effect, creating a unique spectral fingerprint for the analyte. acs.org However, the standard Raman effect is intrinsically weak, which can be a limitation for detecting trace amounts of substances like perfluorinated compounds. spectroscopyonline.com

To overcome this, enhanced Raman techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are employed.

Surface-Enhanced Raman Spectroscopy (SERS): SERS dramatically amplifies the Raman signal, by factors of 10¹⁰ to 10¹⁴ in some cases, by adsorbing analyte molecules onto nanostructured metallic surfaces, typically gold or silver. nih.gov This enhancement allows for the detection of contaminants at very low concentrations. nih.gov While SERS has not been extensively applied for the label-free analysis of all PFAS, research demonstrates its potential. spectroscopyonline.com For example, SERS has been used to detect Perfluorooctanoic Acid (PFOA) with a limit of detection (LOD) of 500 μg/L. nih.gov Another indirect detection method achieved an LOD of 11 μg/L for PFOA by using crystal violet as a cationic dye on a silver superstructure array. hep.com.cn The combination of SERS with chemometrics is a promising strategy for identifying and distinguishing between various PFAS compounds, which could be applied to complex mixtures containing cyclic structures like this compound. spectroscopyonline.com

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical specificity of SERS with the high spatial resolution of scanning probe microscopy (SPM). hep.com.cn A metalized SPM tip creates a highly localized plasmonic "hotspot," enabling spectroscopic analysis at the nanoscale (~10 nm resolution). mdpi.com This makes TERS a powerful tool for studying surface chemistry and the distribution of molecules, such as fluorinated species, on a surface. researchgate.netnih.gov For instance, TERS has been used to study the nanoscale chemical composition of the solid electrolyte interphase (SEI) in batteries, identifying fluorinated species like LiₓPOᵧFz. researchgate.net While specific TERS studies on this compound are not available, the technique's ability to analyze molecular orientation and composition at the nanoscale would be invaluable for characterizing how such compounds interact with surfaces and form aggregates. bohrium.com

The table below illustrates the limits of detection achieved for representative PFAS using SERS, demonstrating the technique's sensitivity.

| Analyte | SERS Method | Limit of Detection (LOD) |

| Perfluorooctanoic Acid (PFOA) | Direct analysis | 500 µg/L nih.gov |

| Perfluorooctanoic Acid (PFOA) | Indirect, with crystal violet | 11 µg/L hep.com.cn |

| Perfluorooctanesulfonic acid (PFOS) | Aerosol jet printed Ag + graphene arrays | Picomolar (~0.4 ppt) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to quantify how much light a substance absorbs at different wavelengths. In photochemical studies, it is an essential tool for monitoring the degradation of compounds when exposed to light, often in the presence of a photocatalyst. publish.csiro.auresearchgate.netlcms.cz The process typically involves measuring the change in absorbance over time to determine the rate of decomposition of the parent compound and the formation of intermediates. nih.gov

Specific photochemical studies on this compound are not readily found in the literature. However, extensive research on other PFAS, particularly PFOA, illustrates the methodology. The direct photolysis of many PFAS is often slow due to the strength of the carbon-fluorine bond. mdpi.commdpi.com Therefore, photocatalytic systems are employed. For example, the photochemical decomposition of PFOA is often studied using UV irradiation in the presence of catalysts like iron(III) ions or titanium dioxide (TiO₂). nih.govresearchgate.netufz.de

UV-Vis spectroscopy can track the degradation by monitoring the disappearance of the PFOA-Fe³⁺ complex or changes in the spectral features of the solution. nih.govresearchgate.net Factors such as pH can significantly influence the reaction, as they affect the speciation of the catalyst (e.g., Fe³⁺) and the compound's UV absorbance. researchgate.net For example, the UV absorption spectrum of PFOA in the presence of ferric ions shows strong absorbance at specific wavelengths depending on the pH, which correlates with the rate of its decomposition. researchgate.net While fluorinated alkanes are generally transparent in the UV range, the presence of certain functional groups or complexation with metals can produce absorbances that are trackable. google.com

The data below, derived from studies on PFOA, shows how degradation efficiency can be monitored under different photochemical conditions.

| System | Irradiation Source | Degradation Efficiency (PFOA) | Time | Reference |

| UV/Fe³⁺ | UV Lamp (main wavelength 250 nm) | Complete decomposition | 72 h | researchgate.net |

| VUV | Vacuum UV light | ~62% | 2 h | mdpi.com |

| UV/S₂O₈²⁻ | Xenon/Mercury Lamp | Complete degradation | 4 h | mdpi.com |

| UV-A/Fe-Zeolite | UV-A (300-400 nm) | 99.9% | 24 h | nih.gov |

Advanced Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone of PFAS analysis, providing the means to separate these compounds from complex environmental and biological matrices. gcms.cz High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the determination of a wide range of PFAS. sigmaaldrich.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for more volatile or derivatized PFAS. sepscience.com

Given the lack of specific methods for this compound, a typical approach would adapt established protocols for other PFAS. This involves:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate PFAS from aqueous samples like drinking water, effectively removing matrix interferences. nih.gov

Chromatographic Separation: Reversed-phase HPLC is the standard, utilizing columns specifically designed for PFAS analysis, such as the Ascentis® Express PFAS column. sigmaaldrich.com These columns effectively separate linear and branched isomers of various chain lengths. sigmaaldrich.com A "delay column" is often incorporated into the LC system to prevent background PFAS contamination from the instrument itself from co-eluting with the analytes of interest, thus ensuring accurate quantification at low levels. sigmaaldrich.com

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the detection of PFAS at parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) levels. acs.orgwaters.com The instrument is set to monitor specific precursor-to-product ion transitions for each target analyte in what is known as multiple reaction monitoring (MRM). chromatographyonline.com

The following table presents typical parameters for an LC-MS/MS method used for PFAS analysis, which would be a starting point for developing a method for this compound.

| Parameter | Condition |

| Analytical Column | Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 µm sigmaaldrich.com |

| Delay Column | Ascentis® Express PFAS Delay, 50 x 3.0 mm, 2.7 µm sigmaaldrich.com |

| Mobile Phase A | 10 mM Ammonium acetate (B1210297) in water sigmaaldrich.com |

| Mobile Phase B | Methanol (B129727) sigmaaldrich.com |

| Flow Rate | Typically 0.2-0.5 mL/min |

| Injection Volume | 2.0 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS Detection | Multiple Reaction Monitoring (MRM) chromatographyonline.com |

Development of Novel Analytical Probes and Electrochemical Sensors for this compound

While chromatography is the gold standard, there is a significant drive to develop rapid, portable, and low-cost analytical tools for on-site PFAS screening. rsc.organr.fr Research has focused on creating novel fluorescent probes and electrochemical sensors.

Electrochemical Sensors: A major challenge in the electrochemical detection of PFAS is that these molecules are electrochemically inactive. rsc.org To overcome this, sensors are functionalized with a recognition layer that selectively binds the target analyte. The most promising approach involves the use of Molecularly Imprinted Polymers (MIPs) . rsc.orgnih.govresearchgate.net MIPs are created by polymerizing a film (e.g., o-phenylenediamine) on an electrode surface in the presence of the target PFAS molecule (the template). unc.edursc.org Subsequent removal of the template leaves behind nanocavities that are specifically shaped to re-bind the target analyte. unc.edu

This binding event can be detected by monitoring the response of a secondary, electroactive molecule, known as a mediator. The binding of the PFAS blocks the mediator's access to the electrode surface, causing a decrease in the electrical signal (current or impedance) that is proportional to the PFAS concentration. mitre.orgrsc.org While early work used mediators like ferrocene (B1249389) derivatives, recent advances have demonstrated the ability to use ambient oxygen, which is naturally present in water, as the mediator, bringing these sensors closer to real-world deployment. acs.orgacs.org These sensors have shown the ability to detect PFAS like PFOS and GenX at picomolar and even femtomolar concentrations. unc.eduacs.org

Analytical Probes: Fluorescent probes represent another emerging technology. These are molecules designed to exhibit a change in their fluorescence properties upon interaction with a target analyte. mdpi.com For PFAS, this could involve mechanisms where the binding of the fluorinated compound to the probe causes fluorescence quenching or enhancement. mdpi.com For example, up-conversion fluorescent probes have been developed where PFOA binding, through F-F and electrostatic interactions, leads to fluorescence quenching, allowing for its detection. mdpi.com Perfluorinated molecules themselves have also been used as probes for protein recognition and isolation, leveraging their unique fluorophilic properties. nih.govacs.org The development of a specific probe for this compound would follow these design principles, coupling a recognition element to a signaling component.

The table below summarizes the performance of recently developed MIP-based electrochemical sensors for representative PFAS.

| Target Analyte | Sensor Type | Mediator | Limit of Detection (LOD) | Matrix |

| GenX (HFPO-DA) | MIP-modified microelectrode | Ferrocene methanol / O₂ | 250 fM | Haw River Water unc.edu |

| PFOS | MIP-modified carbon electrode | Ambient O₂ | 3.4 pM | River Water acs.orgacs.org |

| PFOS | MIP-based electrochemical sensor | Ferrocene carboxylic acid | 0.1 nM | Ammonia Buffer rsc.org |

| PFOA / PFOS | Impedance-based MIP sensor | Not specified | ~10s of ppt | Spiked Water mitre.org |

Synthetic Pathways and Catalytic Innovations for Perfluoroethyldimethylcyclohexane

Rational Design and Mechanistic Investigations of Perfluoroethyldimethylcyclohexane Synthesis

The creation of complex fluorinated molecules relies heavily on rational design, where synthetic routes are planned based on mechanistic understanding to achieve desired structures and stereochemistries. nih.govrsc.org This approach is crucial for navigating the challenges inherent in C-F bond formation and the conformational complexities of cyclohexane (B81311) rings. st-andrews.ac.ukcore.ac.uk

Novel Chemical Synthesis Routes for Perfluorinated Cyclohexanes

The synthesis of perfluorinated cyclohexanes has moved beyond harsh direct fluorination methods towards more controlled and selective strategies. A key modern approach involves the hydrogenation of readily available fluorinated aromatic compounds. For instance, the Glorius laboratory developed a direct aryl hydrogenation of hexafluorobenzene (B1203771) using high-pressure hydrogen gas and a rhodium catalyst, which significantly improved upon earlier multi-step methods. nih.gov This strategy has been extended to create substituted "Janus" cyclohexanes, which have fluorine atoms on one face and hydrogen atoms on the other. st-andrews.ac.uknih.gov

Another significant strategy is deoxofluorination, where hydroxyl groups are replaced with fluorine. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are used to convert diols into their corresponding difluoro- or tetrafluoro-derivatives. core.ac.ukbeilstein-journals.org This method often proceeds with an inversion of stereochemistry. beilstein-journals.org Halofluorination, the addition of a halogen and a fluorine across a double bond, provides another pathway to introduce fluorine into a cyclic system, often followed by elimination or cyclization reactions to build molecular complexity. researchgate.netbeilstein-journals.org

A study focused on synthesizing a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane highlighted the complexities that can arise, such as unexpected rearrangements proceeding through phenonium ion intermediates during deoxofluorination reactions with hydrogen fluoride (B91410) reagents. core.ac.uk These mechanistic insights are critical for designing reliable synthetic routes.

Table 1: Selected Chemical Synthesis Routes for Fluorinated Cyclohexanes

| Starting Material | Reagents | Product Type | Key Features |

|---|---|---|---|

| Hexafluorobenzene | H₂ (50 bar), Rh catalyst | All-cis-1,2,3,4,5,6-hexafluorocyclohexane | Direct aryl hydrogenation; high stereoselectivity. nih.gov |

| Cyclic diepoxide | Et₃N·3HF | Fluorinated diols/tetrafluorocyclohexanes | Deoxofluorination; can lead to rearrangements. core.ac.uk |

| Cyclic Olefins | Deoxo-Fluor®, NBS/NIS | Halofluorinated cyclohexanes | Electrophilic activation followed by nucleophilic fluorination. researchgate.netbeilstein-journals.org |

| Biphenyl derivative | Birch reduction, mCPBA, Et₃N·3HF | All-cis phenyl-2,3,5,6-tetrafluorocyclohexane | Multi-step synthesis involving reduction, epoxidation, and deoxofluorination. core.ac.uk |

Pathway Engineering for Biosynthesis of Fluorinated Cyclohexanes

The biosynthesis of organofluorines is a growing field, offering environmentally benign alternatives to traditional chemical synthesis. nih.gov Pathway engineering involves integrating enzymes into microbial hosts, like Escherichia coli, to produce novel fluorinated compounds. nih.gov While the biosynthesis of a complex molecule like this compound has not been reported, the foundational enzymatic tools are under active development.

The key enzymes in this field are halogenases. tandfonline.com S-adenosyl-L-methionine (SAM)-dependent fluorinases are of particular interest as they are the only known enzymes to naturally form a C-F bond. tandfonline.com Researchers are also engineering other enzyme classes, such as cytochrome P450s, to perform non-natural reactions, including the introduction of fluorine-containing groups. nih.gov For example, an engineered P450 variant was used to catalyze the transfer of a trifluoromethyl carbene to monoterpene scaffolds, demonstrating the potential for creating complex fluorinated cyclic molecules. nih.gov By reconstructing metabolic pathways in microorganisms, it is possible to convert precursors into fluorinated products in a single step. nih.govnih.gov

Another enzymatic strategy involves using a dipeptide epimerase, such as YcjG from E. coli, which was shown to catalyze fluoride elimination from a difluorinated alanine-containing peptide to generate a 3-fluorodehydroalanine moiety. nih.gov Such novel enzymatic reactivities could be harnessed in future engineered pathways for the synthesis of fluorinated alicyclic compounds.

Catalytic Methodologies for Selective this compound Formation

Catalysis is central to the efficient and selective synthesis of fluorocarbons. uct.ac.zarsc.org The development of catalysts that can control regioselectivity and stereochemistry is paramount for producing specific isomers of substituted perfluorocyclohexanes.

Asymmetric and Stereodivergent Catalysis in this compound Synthesis

Asymmetric catalysis aims to produce a single enantiomer of a chiral molecule, which is crucial in many applications. Stereodivergent synthesis takes this a step further, allowing for the selective synthesis of any chosen stereoisomer of a product from the same starting materials, simply by changing the catalyst. nih.govnih.gov

While specific examples for this compound are not available, the principles have been demonstrated in related areas. For instance, chiral phosphoric acid (CPA) catalysts have been developed for the stereocontrolled synthesis of dinucleotides, where different CPA scaffolds can produce different phosphite (B83602) diastereomers with high selectivity. nih.govnih.gov Similar concepts are applied in the synthesis of complex cyclic compounds. Chiral N,N'-dioxide amide ligands, for example, have been used to create catalysts for a wide range of asymmetric reactions. scu.edu.cn The development of such catalyst systems for the fluorination or modification of cyclohexane rings is an active area of research aiming to provide access to specific, complex chiral fluorinated molecules. rsc.org

Heterogeneous and Homogeneous Catalysis for Fluorocarbon Synthesis

Both heterogeneous and homogeneous catalysis play vital roles in fluorocarbon synthesis. rsc.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid reactants), is advantageous for large-scale production due to the ease of catalyst separation and recycling. wikipedia.orgaaqr.org Supported metal catalysts, such as titanium on silica (B1680970) or various metal-organic frameworks (MOFs), are used in epoxidation and cycloaddition reactions, which can be precursor steps in the synthesis of functionalized cyclohexanes. mdpi.com For example, nickel-based bimetallic catalysts have been developed for selective hydrogenation reactions, a key transformation in converting fluoroaromatics to fluorocyclohexanes. mdpi.com

Homogeneous catalysis , where the catalyst and reactants are in the same phase, often offers higher activity and selectivity under milder reaction conditions because the active sites are more accessible. rsc.orgmdpi.com Organometallic complexes are frequently used as homogeneous catalysts. uct.ac.za For instance, an acid-tolerant homogeneous iron-Tetraphos catalyst has been shown to be highly chemoselective in transfer hydrogenation reactions, avoiding common side reactions like dehalogenation, which is a critical feature when working with fluorinated substrates. rsc.org The synergy between these two catalytic approaches, such as by supporting homogeneous complexes on a solid material, aims to combine the advantages of both. rsc.org

Table 2: Comparison of Catalysis Types in Fluorocarbon-Related Synthesis

| Catalyst Type | Phase | Advantages | Disadvantages | Representative Application |

|---|---|---|---|---|

| Heterogeneous | Different from reactants (e.g., Solid/Liquid) | Easy separation, reusable, stable, suitable for large-scale production. rsc.orgwikipedia.org | Lower activity/selectivity, mass transfer limitations. rsc.orgwikipedia.org | Supported Ni-based catalysts for selective hydrogenation. mdpi.com |

| Homogeneous | Same as reactants (e.g., Liquid/Liquid) | High activity and selectivity, mild reaction conditions, well-defined active sites. rsc.orgmdpi.com | Difficult to separate and recycle, lower thermal stability. rsc.org | Iron-Tetraphos complex for chemoselective transfer hydrogenation. rsc.org |

Computational Catalysis in Reaction Mechanism Prediction for this compound

Computational catalysis has become an indispensable tool for understanding and predicting reaction outcomes, thereby accelerating catalyst design. innovations-report.comschrodinger.com By simulating reactions at the quantum chemical level, researchers can investigate reaction mechanisms, predict selectivities, and identify the most promising catalyst structures before attempting synthesis in the lab. nih.govfrontiersin.org

For fluorinated molecules, computational tools can predict the regio- and site-selectivity of reactions, which is often challenging to control experimentally. rsc.org Advanced models now account for the dynamic nature of catalysts under realistic reaction conditions, simulating how their structure can change and how that affects the reaction pathway. innovations-report.com This is particularly important for heterogeneous catalysts, where the surface of metal nanoparticles can reconstruct in a reactive environment. innovations-report.com While specific computational studies on this compound are not prominent, the methodology is broadly applied. For example, modeling is used to understand reaction barriers in hydrogenation and fluorination reactions, which are key steps in the synthesis of perfluorinated cyclohexanes. frontiersin.org This predictive power reduces trial-and-error experimentation and guides the development of more efficient and selective catalytic processes. schrodinger.comfrontiersin.org

Theoretical and Computational Chemistry of Perfluoroethyldimethylcyclohexane

Quantum Chemical Calculations for Molecular Structure and Reactivity of Perfluoroethyldimethylcyclohexane

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and reactivity of chemical compounds. These methods, had they been applied to this compound, would provide insights into its three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons within the molecule. Such calculations are crucial for understanding how the molecule might interact with other chemical species.

Density Functional Theory (DFT) Applications in Understanding this compound Interactions

Density Functional Theory (DFT) is a powerful and popular quantum chemical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could have been used to determine its ground-state electronic energy, orbital energies (HOMO and LUMO), and electron density distribution. This information is vital for predicting its chemical reactivity, potential reaction pathways, and intermolecular interactions. However, no specific DFT studies on this compound are available in the public domain.

Prediction of Spectroscopic Properties of this compound

Computational methods are frequently used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. Without specific computational studies, the theoretical spectroscopic properties of this compound remain uncharacterized.

Molecular Dynamics Simulations of this compound in Diverse Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. MD simulations of this compound could provide detailed information about its behavior in different phases (gas, liquid, or solid). These simulations can reveal conformational changes, diffusion coefficients, and interactions with other molecules over time. The absence of such studies means that the dynamic properties of this compound at the atomic level have not been computationally explored.

Advanced Computational Approaches in Perfluorinated Cyclohexane (B81311) Chemistry

The broader field of perfluorinated cyclohexane chemistry has benefited from advanced computational approaches. These methods help in understanding the unique properties conferred by fluorine atoms, such as high thermal stability and chemical inertness.

Quantum Computational Chemistry for this compound Systems

Quantum computational chemistry is an emerging field that promises to solve complex chemical problems that are intractable for classical computers. While this area holds potential for the study of complex fluorinated molecules, its application to specific systems like this compound has not yet been reported in scientific literature.

Research on Functionalized Derivatives of Perfluoroethyldimethylcyclohexane

Design and Synthesis Strategies for Perfluoroethyldimethylcyclohexane Derivatives

The introduction of functional groups onto a perfluorinated scaffold like this compound is a significant challenge due to the high strength of C-F bonds and the steric shielding by fluorine atoms. However, several strategies, proven effective for other perfluorinated compounds, can be envisioned for the design and synthesis of its derivatives.

Direct Fluorination and Functionalization:

One theoretical approach involves the direct fluorination of an ethyl-dimethylcyclohexane precursor using methods like electrochemical fluorination (ECF) or cobalt(III) fluoride (B91410) fluorination. These aggressive methods, while capable of exhaustive fluorination, often lead to a mixture of products and are difficult to control for selective functionalization.

A more controlled, hypothetical approach would involve the synthesis of a partially fluorinated or functionalized cyclohexane (B81311) ring followed by further fluorination or derivatization. For instance, a starting material with a reactive functional group, such as a carboxylic acid or an alcohol, could be subjected to selective fluorination techniques.

Palladium-Catalyzed Cross-Coupling Reactions:

Drawing parallels from research on perfluorocyclohexene, palladium-catalyzed cross-coupling reactions represent a viable strategy for introducing functional groups. rsc.org For a hypothetical precursor like iodo-perfluoroethyldimethylcyclohexane, Suzuki or Stille coupling reactions could be employed to form C-C bonds, attaching aryl, alkyl, or vinyl groups.

Table 1: Hypothetical Synthesis Strategies for Functionalized this compound Derivatives

| Strategy | Precursor | Reagents and Conditions | Potential Functional Groups Introduced |

| Suzuki Coupling | Iodo-perfluoroethyldimethylcyclohexane | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Aryl groups |

| Stille Coupling | Iodo-perfluoroethyldimethylcyclohexane | Organostannane (e.g., R-SnBu₃), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Solvent (e.g., THF) | Alkyl, vinyl, aryl groups |

| Nucleophilic Aromatic Substitution (on an aryl derivative) | Fluoro-aryl-perfluoroethyldimethylcyclohexane | Nucleophiles (e.g., -OH, -OR, -NR₂) | Hydroxyl, alkoxy, amino groups |

| Grignard Reaction (hypothetical) | Bromo-perfluoroethyldimethylcyclohexane | Mg, followed by electrophile (e.g., CO₂, aldehydes) | Carboxylic acid, alcohol groups |

This table presents hypothetical synthetic routes based on established organofluorine chemistry.

Structure-Property Relationship Studies of this compound Derivatives

The introduction of functional groups onto the this compound core would be expected to significantly alter its physicochemical properties. Structure-property relationship (SPR) studies would be crucial for understanding and tailoring these properties for specific applications.

Impact of Functional Groups on Physicochemical Properties:

The highly electronegative fluorine atoms in the perfluorinated cyclohexane ring create a non-polar, low-energy surface. Introducing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups would create derivatives with amphiphilic character.

General trends observed in other fluorinated compounds suggest that:

Polarity and Solubility: The introduction of polar functional groups would increase the polarity and could enhance solubility in polar solvents, a property not typical for perfluorocarbons. researchgate.net

Surface Tension: Functionalization would likely increase the surface tension compared to the parent this compound.

Thermal Stability: The inherent thermal stability conferred by the perfluorinated backbone might be influenced by the nature of the attached functional group.

Acidity/Basicity: Functional groups like carboxylic acids or amines would have their pKa values significantly influenced by the strong electron-withdrawing effect of the perfluorinated ring. researchgate.net

Table 2: Predicted Physicochemical Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Polarity | Predicted Solubility in Water | Predicted Surface Energy |

| This compound | Non-polar | Very Low | Very Low |

| Hydroxy-perfluoroethyldimethylcyclohexane | Polar | Low to Moderate | Moderate |

| Carboxy-perfluoroethyldimethylcyclohexane | High | Moderate to High | High |

| Amino-perfluoroethyldimethylcyclohexane | High | Moderate to High | High |

This table is predictive and based on general principles of fluorine chemistry.

Advanced Characterization of Novel this compound Derivatives

The unambiguous identification and characterization of novel this compound derivatives would require a suite of advanced analytical techniques.

Spectroscopic and Chromatographic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR would be the most critical technique for confirming the presence and determining the environment of fluorine atoms. ¹H and ¹³C NMR would be used to characterize the non-fluorinated parts of the functional groups.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential for determining the molecular weight and fragmentation patterns, confirming the identity of the synthesized derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the introduced functional groups (e.g., O-H stretch for alcohols, C=O stretch for carboxylic acids).

Advanced Analytical Techniques for Perfluorinated Compounds:

For a comprehensive analysis, especially for trace-level detection and understanding environmental fate, more specialized techniques would be employed:

Total Oxidizable Precursor (TOP) Assay: This method could be used to determine the total concentration of this compound derivatives by oxidizing them to perfluoroalkyl acids (PFAAs) for easier quantification. clu-in.org

Particle-Induced Gamma-ray Emission (PIGE): This technique allows for the quantification of the total fluorine content in a sample. clu-in.org

Raman Spectroscopy: In conjunction with computational methods like Density Functional Theory (DFT), Raman spectroscopy could be a powerful tool for identifying specific chemical bonds and functional groups within the derivatives. spectroscopyonline.com

Table 3: Key Characterization Techniques for Functionalized this compound Derivatives

| Technique | Information Obtained |

| ¹⁹F NMR | Confirmation of fluorinated structure, chemical shifts of fluorine atoms. |

| GC-MS / LC-MS | Molecular weight, fragmentation patterns, structural elucidation. nih.gov |

| FT-IR Spectroscopy | Identification of functional groups. |

| TOP Assay | Total concentration of oxidizable precursors. clu-in.org |

| Raman Spectroscopy | Vibrational modes, identification of specific bonds and functional groups. spectroscopyonline.com |

Q & A

Q. What are the key physicochemical properties of perfluoroethyldimethylcyclohexane, and how do they influence experimental design in solvent-based applications?

Methodological Answer: Prioritize measuring properties such as boiling point, polarity, and solubility parameters using techniques like differential scanning calorimetry (DSC) for phase transitions and gas chromatography (GC) for volatility analysis. These properties determine its suitability as a solvent in reactions involving fluorinated compounds. For example, its low polarity may favor free-radical polymerization but hinder polar reactant solubility, necessitating cosolvent optimization .

Q. What spectroscopic methods are most effective for characterizing this compound in complex mixtures?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) quantifies purity and identifies volatile impurities. For non-volatile byproducts, high-resolution liquid chromatography (HPLC) coupled with tandem MS is recommended. Always include internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Adopt protocols for fluorinated solvents: use fume hoods for vapor control, chemically resistant gloves (e.g., nitrile), and secondary containment for spills. Monitor airborne exposure via Fourier-transform infrared spectroscopy (FTIR) and adhere to OSHA guidelines for perfluorocarbon handling. Include waste management plans for fluorinated byproducts, as incineration may generate toxic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer: Conduct controlled kinetic studies using accelerated oxidation tests (e.g., pressurized oxygen chambers at varying temperatures). Employ electron paramagnetic resonance (EPR) to detect radical intermediates and compare degradation pathways across studies. Statistical tools like multivariate analysis (e.g., PCA) can isolate variables (e.g., trace metal contaminants, light exposure) contributing to discrepancies .

Q. What strategies optimize the use of this compound in heterogeneous catalysis without compromising reaction efficiency?

Methodological Answer: Design experiments to test its compatibility with catalytic surfaces (e.g., palladium on carbon) via surface tension measurements and contact angle analysis. If poor wettability inhibits catalysis, modify the solvent with surfactants or ionic liquids. Use in situ infrared spectroscopy to monitor reactant adsorption/desorption dynamics on catalysts .

Q. How can computational modeling predict the environmental persistence of this compound, and what experimental validations are required?

Methodological Answer: Apply density functional theory (DFT) to estimate bond dissociation energies and biodegradation pathways. Validate predictions with microbial degradation assays (e.g., OECD 301F) and high-resolution mass spectrometry (HRMS) to track transformation products. Compare results with legacy perfluorocarbon data to assess model robustness .

Methodological Frameworks for Research Design

What criteria (e.g., FINER) ensure a feasible and novel research question involving this compound?

Methodological Answer: Apply the FINER framework:

- Feasible : Assess reagent availability and analytical capabilities (e.g., access to ¹⁹F NMR).

- Novel : Explore understudied applications, such as its role in fluorinated ionic liquid synthesis.

- Ethical : Justify environmental impact studies if scaling up synthesis.

- Relevant : Align with emerging regulations on persistent fluorinated pollutants .

Q. How should researchers structure a hypothesis-driven study on the thermodynamic interactions of this compound with biomolecules?

Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding enthalpies/entropies with model proteins (e.g., serum albumin). Pair with molecular dynamics simulations to identify interaction hotspots. Replicate experiments at varying pH and ionic strengths to assess physiological relevance .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) for EC₅₀ calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Include confidence intervals and sensitivity analyses to address variability in biological replicates .

Q. How can researchers effectively visualize structural and reactivity data for this compound in publications?

Methodological Answer: Use ChemDraw for reaction schemes, PyMOL for 3D conformational analysis, and OriginLab for kinetic plots. For crystallography data, include CIF files and thermal ellipsoid diagrams. Adhere to IUPAC naming conventions and SI units consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.